7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C22H19F2N5O2 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-pyridinyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is 423.15068119 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Approaches
The synthesis of pyrazolo[1,5-a]pyrimidines and related structures often involves the reaction of amino-pyrazole carboxamides with various reagents like ethyl acetoacetate and aldehydes. These reactions lead to the formation of novel pyrazolo[1,5-a]pyrimidine derivatives characterized by analytical and spectroscopic data (IR, MS, 1H NMR, and 13C NMR) (Hassan et al., 2015). Another synthesis route involves treating N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to pyrazolo[1,5-a]pyrimidine derivatives, which are then screened for their in vitro cytotoxic activity (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activities
Synthesized pyrazolo[1,5-a]pyrimidines have been investigated for their cytotoxicity against various human cancer cell lines like colon HCT116, lung A549, breast MCF-7, and liver HepG2. The structure-activity relationships of these compounds suggest potential avenues for developing anticancer agents (Hassan et al., 2015).
Antitumor Activities
Certain pyrazolo pyrimidine derivatives have been designed and synthesized, with some showing promising antitumor activities. The synthesis process often involves multiple steps, starting from basic compounds like Ethyl(ethoxymethylene) cyanoacetate, and resulting in compounds that exhibit good antitumor activities in vivo. These findings underscore the therapeutic potential of pyrazolo pyrimidine derivatives in cancer treatment (Xin, 2012).
Anti-Inflammatory and Anti-Cancer Activities
Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using environmentally benign methods like ultrasound irradiation assisted by KHSO4 in aqueous medium. These compounds have been screened for their anti-inflammatory and anti-cancer activities, with some showing promising results. This highlights the potential of these compounds in developing new therapeutic agents for inflammation and cancer (Kaping et al., 2016).
Antibacterial Activities
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. These compounds show significant activity against various bacterial strains, indicating their potential as antibacterial agents. The synthesis involves the reaction of 5-aminopyrazole-4-carbonitriles with formamide, leading to the formation of 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which are then tested for their antibacterial efficacy (Rahmouni et al., 2014).
Properties
IUPAC Name |
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(1-pyridin-4-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2/c1-13(14-7-9-25-10-8-14)27-22(30)17-12-26-29-19(20(23)24)11-18(28-21(17)29)15-3-5-16(31-2)6-4-15/h3-13,20H,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGUEDDNLRFZMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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